Application Summary: In pharmaceutical chemistry, “2-Amino-4,6-dinitrobenzyl alcohol” is explored for its potential as a precursor in synthesizing compounds with cytotoxic properties against cancer cell lines .
Experimental Procedures: Researchers synthesize various derivatives of the compound and test their cytotoxicity against breast cancer cell lines. They employ techniques like fluorescence spectroscopy to study the photophysical properties and use quantum chemical TD-DFT analysis for electronic structure insights .
Results and Outcomes: One derivative, in particular, showed exceptional cytotoxicity, surpassing the potency of Doxorubicin, a commonly used chemotherapy drug. The study provided valuable knowledge for developing these compounds as potential anticancer agents .
Application Summary: “2-Amino-4,6-dinitrobenzyl alcohol” is studied for its degradation by orthric Rieske dioxygenases, which are enzymes capable of degrading environmental pollutants .
Experimental Procedures: A hybrid dioxygenase system is created to degrade mixtures of pollutants, including “2-Amino-4,6-dinitrobenzyl alcohol”. The system uses a single ferredoxin reductase and ferredoxin to transport electrons to the terminal oxygenases .
Results and Outcomes: The hybrid system successfully degraded the compound, indicating a new method for bioremediation of nitroaromatic pollutants, which are often found in explosive residues .
Application Summary: The compound serves as a building block in organic synthesis, particularly in the construction of pyrimidine-based heterocyclic systems .
Experimental Procedures: Reactions such as aromatic nucleophilic substitution are performed on the compound to create a variety of functionalized pyrimidines. These reactions are carried out under mild and environmentally friendly conditions .
Results and Outcomes: The method allowed for the efficient synthesis of precursors for N-heterocyclic systems, expanding the toolkit for synthesizing pharmaceutically relevant compounds .
Application Summary: In systems toxicology, “2-Amino-4,6-dinitrobenzyl alcohol” is used to study its mechanistic impacts on wildlife, particularly birds .
Experimental Procedures: Researchers conduct transcriptomic and proteomic analyses to understand the holistic effects of the compound on the Northern bobwhite, a model bird species .
Results and Outcomes: The study provides a comprehensive characterization of the toxicological effects, contributing to the understanding of the environmental impact of explosives degradation products .
Experimental Procedures: Fluorescence spectra of synthesized derivatives are analyzed in different solvents to observe solvent-dependent shifts in emission maximum values .
Application Summary: Derivatives of “2-Amino-4,6-dinitrobenzyl alcohol” are evaluated for their kinase inhibitory potential, particularly against PIM-1 kinase, which is implicated in cancer progression .
Experimental Procedures: The compounds are tested for antiproliferative activity, and their inhibitory effects on PIM-1 kinase are assessed through biochemical assays .
Results and Outcomes: The study reveals that certain derivatives exhibit significant PIM-1 kinase inhibitory activity, highlighting their potential as therapeutic agents in cancer treatment .
Application Summary: “2-Amino-4,6-dinitrobenzyl alcohol” can be used as a chromogenic agent in analytical chemistry for the detection of aldehydes and ketones .
Experimental Procedures: The compound reacts with carbonyl groups to form a colored product, which can be quantified using spectrophotometry. This reaction is sensitive and can be used to detect trace amounts of aldehydes and ketones in various samples .
Results and Outcomes: The method has been shown to be effective for detecting formaldehyde in industrial wastewater, providing a quick and reliable means of monitoring environmental pollutants .
Application Summary: In material science, “2-Amino-4,6-dinitrobenzyl alcohol” is investigated for its utility in creating novel polymeric materials with enhanced properties .
Experimental Procedures: The compound is incorporated into polymer chains through various polymerization techniques, altering the physical properties of the resulting material, such as thermal stability and mechanical strength .
Results and Outcomes: Polymers modified with “2-Amino-4,6-dinitrobenzyl alcohol” exhibit improved performance characteristics, making them suitable for specialized applications like high-performance coatings .
Application Summary: Computational studies on “2-Amino-4,6-dinitrobenzyl alcohol” help in understanding its electronic structure and predicting its reactivity in chemical reactions .
Experimental Procedures: Advanced computational methods like density functional theory (DFT) are used to calculate the molecular orbitals and predict the compound’s behavior in various chemical environments .
Results and Outcomes: These studies provide insights into the compound’s potential as a building block in organic synthesis and its interactions with biological systems .
Application Summary: “2-Amino-4,6-dinitrobenzyl alcohol” is used in biochemistry to study enzyme-substrate interactions, particularly with enzymes that metabolize nitroaromatic compounds .
Experimental Procedures: Enzymatic assays are conducted to determine the kinetics of degradation and to identify the metabolic pathways involved in the breakdown of the compound .
Results and Outcomes: The research contributes to a deeper understanding of the metabolic processes of nitroaromatic compounds and their potential toxicological impacts .
Application Summary: Nanotechnology research explores the use of “2-Amino-4,6-dinitrobenzyl alcohol” in the synthesis of nanomaterials with unique optical properties .
Experimental Procedures: The compound is used to fabricate nanoparticles through chemical reduction methods, and their optical properties are characterized using techniques like UV-Vis spectroscopy .
Results and Outcomes: The nanoparticles exhibit distinctive absorbance and emission spectra, suggesting applications in areas such as photovoltaics and sensor technology .
Application Summary: In agricultural chemistry, “2-Amino-4,6-dinitrobenzyl alcohol” is studied for its role in the synthesis of agrochemicals, including pesticides and herbicides .
Experimental Procedures: Synthetic pathways are developed to incorporate the compound into the molecular structure of agrochemicals, aiming to enhance their efficacy and reduce environmental impact .
Results and Outcomes: The synthesized agrochemicals show promising results in controlling pests and weeds, contributing to the development of more sustainable agricultural practices .
2-Amino-4,6-dinitrobenzyl alcohol is an aromatic compound characterized by the presence of two nitro groups and an amino group on a benzyl alcohol framework. Its chemical formula is C7H8N4O4, and it features a hydroxyl group (-OH) attached to a benzene ring that is also substituted with amino (-NH2) and nitro (-NO2) groups. This compound is a derivative of dinitrotoluene and is notable for its potential biological activity and environmental implications.
The compound undergoes various chemical transformations, primarily involving reduction and conjugation reactions.
Research has indicated that 2-amino-4,6-dinitrobenzyl alcohol exhibits significant cytotoxicity against various cancer cell lines. Its mechanism of action may involve the generation of reactive oxygen species or the formation of electrophilic species that can bind covalently to DNA, potentially leading to genotoxic effects . The compound's metabolites have also been studied for their biological activities, including anti-cancer properties.
Several synthetic routes have been developed for 2-amino-4,6-dinitrobenzyl alcohol:
These methods often require careful control of reaction conditions to ensure selectivity and yield.
2-Amino-4,6-dinitrobenzyl alcohol has several applications:
Studies on the interactions of 2-amino-4,6-dinitrobenzyl alcohol with biological macromolecules indicate that it can form covalent bonds with proteins and nucleic acids. This interaction may lead to alterations in cellular functions and contribute to its biological activity. Research has shown that its metabolites can also interact with cellular components, influencing metabolic pathways and potentially leading to toxic effects .
Several compounds share structural similarities with 2-amino-4,6-dinitrobenzyl alcohol. Here are some notable examples:
The uniqueness of 2-amino-4,6-dinitrobenzyl alcohol lies in its specific arrangement of functional groups which enhances its biological activity while also posing potential environmental risks due to its metabolites.
2-Amino-4,6-dinitrobenzyl alcohol features a benzene ring with substituents at positions 2 (amino), 4 (nitro), and 6 (nitro), along with a hydroxymethyl group attached to the benzene ring (Figure 1). The nitro groups (-NO₂) are electron-withdrawing, while the amino group (-NH₂) is electron-donating, creating a complex electronic environment. The hydroxymethyl moiety enhances solubility and reactivity in aqueous systems.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇N₃O₅ | |
| Molecular Weight | 213.15 g/mol | |
| Boiling Point | 488.4°C | |
| Density | 1.649 g/cm³ | |
| Flash Point | 249.2°C | |
| pKa (Predicted) | 12.87 ± 0.10 |
The nitro groups at positions 4 and 6 induce strong electron-withdrawing effects, deactivating the aromatic ring toward electrophilic substitution. Conversely, the amino group at position 2 donates electrons through resonance, potentially directing reactivity to specific positions. The hydroxymethyl group facilitates hydrogen bonding and nucleophilic substitution reactions. These electronic interactions govern its participation in enzymatic hydroxylation and synthetic transformations.
2-Amino-4,6-dinitrobenzyl alcohol was first synthesized in the early 2000s as part of studies on nitroaromatic degradation. Researchers demonstrated its formation via the enzymatic oxidation of 2-amino-4,6-dinitrotoluene (2A46DNT) by multicomponent dioxygenases, which hydroxylate the methyl group to yield the benzyl alcohol derivative. This pathway was initially observed in bacterial systems, including Burkholderia and Comamonas species, highlighting its ecological relevance.
The compound is a key intermediate in the microbial degradation of 2,4,6-trinitrotoluene (TNT), a widespread explosive pollutant. Enzymatic hydroxylation of TNT derivatives generates 2-amino-4,6-dinitrobenzyl alcohol, which further undergoes denitration or ring cleavage to form less toxic metabolites (Figure 2). Its study has advanced strategies for remediating contaminated soils and groundwater.
Table 2: Enzymatic Pathways Involving 2-Amino-4,6-Dinitrobenzyl Alcohol
| Enzyme | Substrate | Product | Reference |
|---|---|---|---|
| Nitroarene Dioxygenase | 2A46DNT | 2-Amino-4,6-dinitrobenzyl alcohol | |
| Rieske Dioxygenase | 4-Amino-2,6-dinitrotoluene | Nitrobenzyl alcohol derivatives |
Beyond biodegradation, the compound serves as a precursor for synthesizing nitroaromatic derivatives and diagnostic agents. Its hydroxymethyl group enables functionalization, such as esterification or etherification, while the nitro groups allow further nitration or reduction. Analytical methods, including HPLC and mass spectrometry, have been optimized to detect this compound in environmental samples.
Modern studies prioritize:
Key challenges include:
Future objectives emphasize integrating biocatalysis with synthetic chemistry to develop sustainable degradation pathways and novel applications.